

Application Notes and Protocols: 1,9-Nonanediol in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 1,9-Nonanediol

Cat. No.: B147092

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of **1,9-nonanediol** as a versatile building block in the synthesis of key pharmaceutical intermediates. The unique properties of this C9 linear diol, including its hydrophobicity and the reactivity of its terminal hydroxyl groups, make it a valuable component in the development of drug delivery systems and as a precursor to active pharmaceutical ingredients.

Application 1: Synthesis of 1,9-Nonanedioic Acid (Azelaic Acid) via Oxidation

1,9-Nonanediol can be selectively oxidized to 1,9-nonanedioic acid, also known as azelaic acid. Azelaic acid is a dicarboxylic acid with established applications in dermatology for the treatment of acne and rosacea.[1] This protocol describes a common and efficient method for the oxidation of primary alcohols to carboxylic acids using a TEMPO-catalyzed system.[2]

Experimental Protocol: TEMPO-Catalyzed Oxidation of 1,9-Nonanediol

Objective: To synthesize 1,9-nonanedioic acid from **1,9-nonanediol**.

Materials:

- **1,9-Nonanediol**
- (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
- Sodium hypochlorite (NaOCl) solution
- Sodium chlorite (NaClO₂)
- Phosphate buffer (pH 6.8)
- Acetonitrile
- Sodium sulfite (Na₂SO₃)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

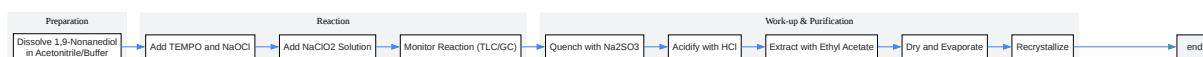
- In a round-bottom flask, dissolve **1,9-nonanediol** in a mixture of acetonitrile and phosphate buffer.
- Add a catalytic amount of TEMPO and a catalytic amount of sodium hypochlorite to the solution.
- In a separate container, prepare a solution of sodium chlorite in water.
- Slowly add the sodium chlorite solution to the reaction mixture while maintaining the temperature at 35°C.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
- Adjust the pH of the mixture to ~2 with hydrochloric acid.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude 1,9-nonanedioic acid.
- Purify the product by recrystallization.

Quantitative Data

Parameter	Value
Starting Material	1,9-Nonanediol
Product	1,9-Nonanedioic Acid
Typical Yield	85-95%
Reaction Time	4-6 hours
Reaction Temperature	35°C
Purity (after purification)	>98%

Workflow Diagram



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Caption: Workflow for the synthesis of 1,9-nonanedioic acid.

Application 2: Enzymatic Synthesis of Polyesters for Drug Delivery

1,9-Nonanediol is an excellent monomer for the synthesis of biodegradable polyesters, which can be used to create nanoparticles for controlled drug delivery.[3][4] Enzymatic polymerization using lipases offers a green and highly selective alternative to traditional chemical synthesis.[5]

Experimental Protocol: Lipase-Catalyzed Polycondensation

Objective: To synthesize a polyester from **1,9-nonanediol** and sebacic acid for drug encapsulation.

Materials:

- **1,9-Nonanediol**
- Sebacic acid
- Immobilized *Candida antarctica* Lipase B (CALB)
- Toluene
- Molecular sieves
- Methanol

Procedure:

- In a two-neck round-bottom flask, combine equimolar amounts of **1,9-nonanediol** and sebacic acid.
- Add toluene as a solvent and molecular sieves to remove water generated during the reaction.
- Add immobilized CALB (typically 3-10% by weight of total monomers).
- Heat the reaction mixture to 75°C with constant stirring under a nitrogen atmosphere.
- Monitor the polymerization by measuring the molecular weight of aliquots at regular intervals using gel permeation chromatography (GPC).

- After the desired molecular weight is achieved (typically 24-72 hours), terminate the reaction by filtering off the enzyme and molecular sieves.
- Precipitate the polyester by adding the solution to cold methanol.
- Collect the polymer by filtration and dry under vacuum.

Quantitative Data

Parameter	Value
Monomers	1,9-Nonanediol, Sebacic Acid
Catalyst	Immobilized CALB
Reaction Temperature	75°C
Reaction Time	24-72 hours
Solvent	Toluene
Number-Average Mol. Weight (Mn)	15,000 - 25,000 g/mol
Polydispersity Index (PDI)	1.8 - 2.5

Protocol: Preparation of Drug-Loaded Nanoparticles

Objective: To formulate drug-loaded nanoparticles from the synthesized polyester using the nanoprecipitation method.[\[6\]](#)

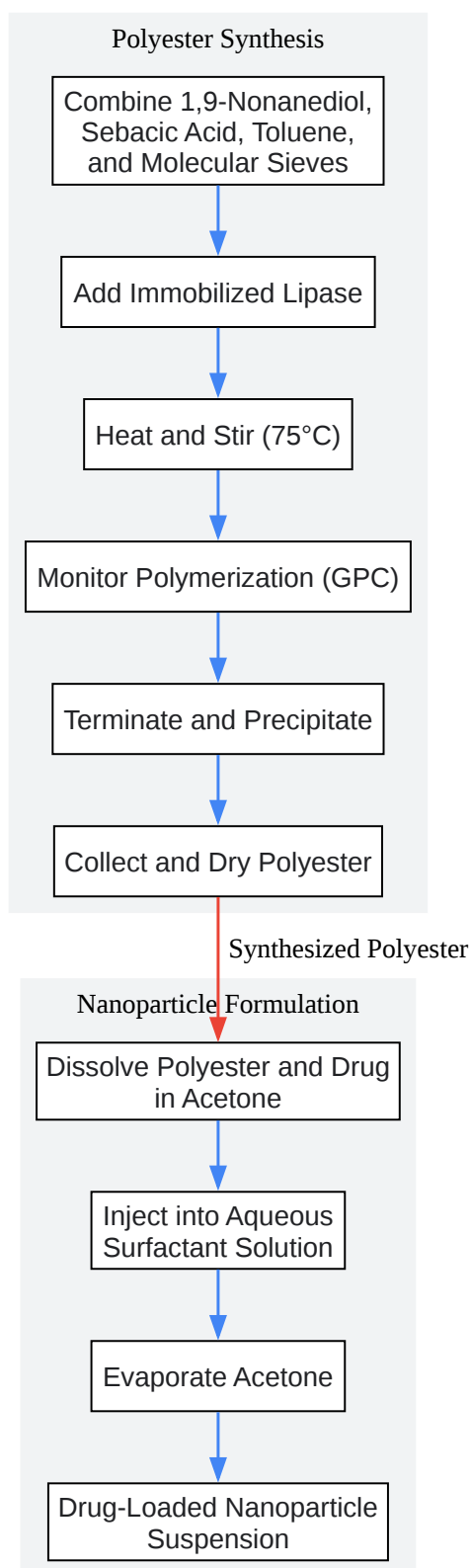
Materials:

- Synthesized polyester
- Drug of choice (hydrophobic)
- Acetone
- Aqueous surfactant solution (e.g., Pluronic F68)

Procedure:

- Dissolve the polyester and the hydrophobic drug in acetone.
- Slowly inject the organic solution into a stirred aqueous surfactant solution.
- Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.
- Stir the resulting suspension at room temperature to allow for the complete evaporation of acetone.
- The nanoparticle suspension can be used directly or purified and lyophilized for storage.

Workflow Diagram



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Caption: Workflow for polyester synthesis and drug-loaded nanoparticle formulation.

Application 3: 1,9-Nonanediol as a Chain Extender in Polyurethanes for Drug Delivery

In the synthesis of polyurethanes for biomedical applications, **1,9-nonanediol** can be used as a chain extender.^{[1][2]} The incorporation of this diol influences the properties of the resulting polymer, such as its hydrophobicity, degradation rate, and mechanical strength, which are critical for designing effective drug delivery systems.

Experimental Protocol: Polyurethane Synthesis

Objective: To synthesize a polyurethane using **1,9-nonanediol** as a chain extender.

Materials:

- Polyol (e.g., poly(caprolactone) diol)
- Diisocyanate (e.g., hexamethylene diisocyanate, HDI)
- **1,9-Nonanediol** (chain extender)
- Catalyst (e.g., stannous octoate)
- Solvent (e.g., dimethylformamide, DMF)

Procedure:

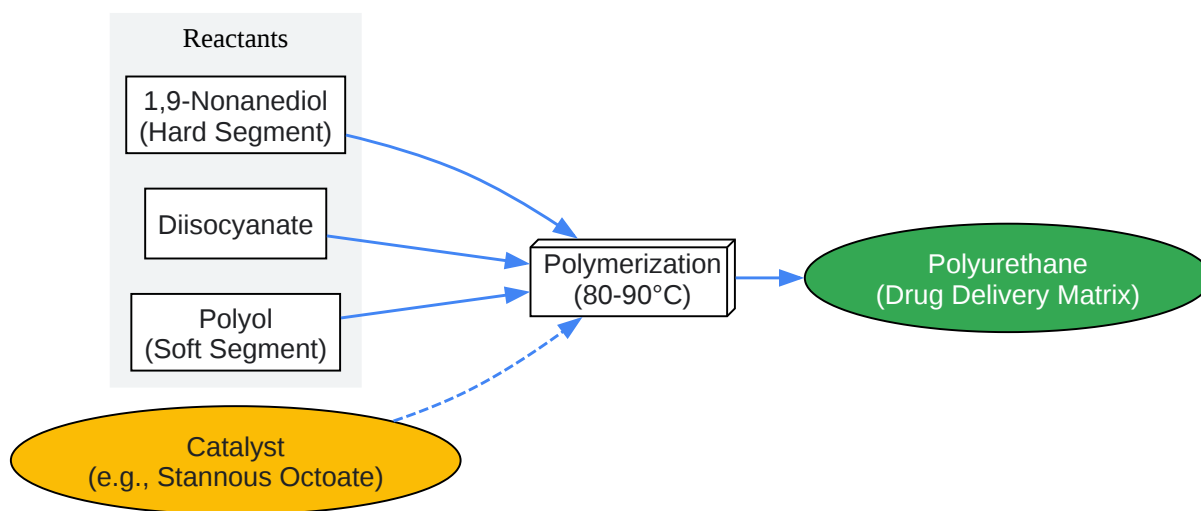
- In a reaction vessel under a nitrogen atmosphere, dissolve the polyol and **1,9-nonanediol** in the solvent.
- Add the diisocyanate to the mixture.
- Add a catalytic amount of stannous octoate.
- Heat the reaction to 80-90°C and stir for several hours.
- Monitor the reaction by observing the disappearance of the isocyanate peak in the FT-IR spectrum.

- Once the reaction is complete, precipitate the polyurethane by pouring the solution into a non-solvent like water or methanol.
- Filter and dry the resulting polymer.

Quantitative Data

Parameter	Value
Polyol	Poly(caprolactone) diol
Diisocyanate	Hexamethylene diisocyanate (HDI)
Chain Extender	1,9-Nonanediol
Catalyst	Stannous octoate
Reaction Temperature	80-90°C
Reaction Time	4-8 hours

Logical Relationship Diagram



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Caption: Logical relationship in polyurethane synthesis.

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